Ribosomal protein S28, also known as ribosomal protein S28E, is a crucial component of the ribosomal machinery involved in protein synthesis across various organisms, including eukaryotes and archaea. This protein is part of the small ribosomal subunit (40S) and plays a significant role in the biogenesis of ribosomal RNA, particularly the 18S ribosomal RNA. The importance of ribosomal protein S28 extends beyond its structural role; it is implicated in various regulatory mechanisms affecting translation and cellular responses to stress.
Ribosomal protein S28 is classified under the family of ribosomal proteins, which are essential for assembling ribosomes. It is encoded by different genes across species, such as RPS28 in humans and RPS28A in yeast. The synthesis of this protein occurs in the nucleus, where its mRNA is transcribed and subsequently transported to the cytoplasm for translation into protein . Ribosomal proteins are categorized based on their association with either the small (40S) or large (60S) ribosomal subunits. Ribosomal protein S28 specifically belongs to the small subunit category.
The synthesis of ribosomal protein S28 typically involves recombinant DNA technology. For example, a DNA fragment corresponding to the RPS28 mRNA can be amplified using polymerase chain reaction techniques. This fragment can then be cloned into expression vectors for the production of recombinant ribosomal protein S28 in various host systems, such as bacteria or yeast . The expression can be induced using specific promoters, and purification often involves affinity chromatography techniques tailored to the tags used during cloning.
Ribosomal protein S28 exhibits a conserved structure across different species, reflecting its essential role in ribosome function. The solution structure of ribosomal protein S28E from Methanobacterium has been characterized using nuclear magnetic resonance spectroscopy, revealing a compact globular form that facilitates its interaction with ribosomal RNA . Structural studies indicate that this protein contains several alpha-helices and beta-sheets, contributing to its stability and functionality within the ribosome.
Ribosomal protein S28 participates in several biochemical reactions within the ribosome. Its primary function is to stabilize the structure of the ribosome during translation initiation and elongation. The binding of this protein to ribosomal RNA facilitates the correct assembly of the ribosome's active sites, which are essential for peptide bond formation during translation . Additionally, interactions with various tRNAs and elongation factors are critical for efficient translation.
The mechanism by which ribosomal protein S28 exerts its function involves several steps:
Data indicates that perturbations in the levels or functionality of ribosomal protein S28 can lead to significant impacts on cellular translation processes, potentially resulting in apoptosis or other stress responses .
Ribosomal protein S28 has several applications in scientific research:
The human ribosomal protein S28 exists as two distinct genomic entities: cytosolic RPS28 and mitochondrial MRPS28. The RPS28 gene (Gene ID: 6234) is located at chromosome 19p13.2 (GRCh38 coordinates: 8,321,496–8,323,340). It spans 1,845 bp and comprises 4 exons encoding a 69-amino-acid protein (molecular weight: 7,836 Da) [1] [5] [6]. The gene structure includes a 5' untranslated region (UTR) critical for mRNA stability and a coding sequence conserved across vertebrates.
In contrast, MRPS28 (Gene ID: 28957) resides on chromosome 8q21.13 (GRCh38: 79,918,717–80,030,259 complement) and contains 3 exons. It encodes a 206-amino-acid protein (molecular weight: 24 kDa) that integrates into the small subunit of mitochondrial ribosomes [2]. Both genes exhibit CpG island promoters, with RPS28 showing H3K4me3 histone marks indicative of active transcription.
Table 1: Genomic Features of Human S28 Genes
Gene | Chromosomal Location | Exon Count | Protein Length | Ribosomal Localization |
---|---|---|---|---|
RPS28 | 19p13.2 | 4 | 69 aa | Cytosolic 40S subunit |
MRPS28 | 8q21.13 | 3 | 206 aa | Mitochondrial 28S subunit |
RPS28 exhibits remarkable evolutionary conservation. In Saccharomyces cerevisiae, the homolog S33 (YP_009296890.1) shares 62% amino acid identity with human RPS28 and maintains the S1-like RNA-binding domain essential for ribosome assembly [4] [6]. The rat (Rattus norvegicus) ortholog (P25112) shares 98% identity, differing by only one amino acid (Val⁶⁷ → Ile) [4].
Plant homologs, such as Prunus persica (peach) ribosomal protein eS28 (XP_044460883.1), retain the core RNA-binding domain but display N-terminal extensions (89 aa vs. 69 aa in humans), suggesting adaptive divergence in ribosome structure [7]. Arabidopsis orthologs further reveal post-translational modifications like N-terminal acetylation, which fine-tune ribosomal function in photosynthetic organisms.
Table 2: Evolutionary Conservation of RPS28 Homologs
Organism | Gene ID/Name | Amino Acid Identity (%) | Unique Features |
---|---|---|---|
Homo sapiens | RPS28 | 100 | S1 domain (residues 10–69) |
Rattus norvegicus | Rps28 | 98 | Val⁶⁷ → Ile substitution |
Saccharomyces cerevisiae | RPS33 | 62 | Extended N-terminus (25 aa) |
Prunus persica | eS28 | 58 | N-terminal extension (20 aa) |
The RPS28 gene family has spawned multiple processed pseudogenes dispersed across the human genome. At least 10 processed pseudogenes (e.g., RPS28P7 on chromosome 11) retain partial sequence homology but are disabled by frameshifts or premature stop codons [1] [5]. These pseudogenes arose from retrotransposition events, peaking during primate evolution (~25–40 million years ago) [8].
Functionally, RPS28P7 acts as a competitive endogenous RNA (ceRNA) in pancreatic adenocarcinoma. Its transcript sponges miR-192-5p, derepressing parental RPS28 expression and driving tumor progression (8.5-fold upregulation in lethal cases) [3] [8]. This regulatory role exemplifies how pseudogenization can create new regulatory layers. Evolutionary analysis reveals that pseudogenes like RPS28P7 show higher sequence conservation than neutral intergenic regions (median conservation score: 0.1 vs. 0.08), suggesting selective maintenance of regulatory functions [8].
Table 3: Functional Pseudogenes Derived from RPS28
Pseudogene | Chromosomal Location | Disabling Mutation(s) | Regulatory Function |
---|---|---|---|
RPS28P7 | 11q12.1 | Frameshift exon 2 | ceRNA for miR-192-5p (upregulates RPS28) |
RPS28P3 | 1p36.21 | Premature stop codon | Unknown |
RPS28P9 | 7q34 | Splice site mutation | Tissue-specific lncRNA (brain) |
Key Evolutionary Implications
These findings underscore pseudogenes as dynamic genomic elements that extend the functional repertoire of ribosomal protein genes beyond their canonical roles in translation.
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